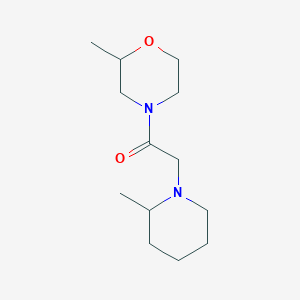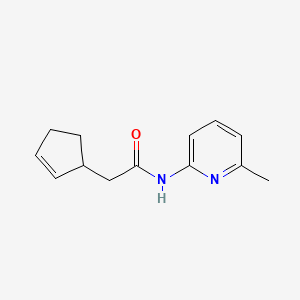
1-(4-Methylpiperidin-1-yl)sulfonylazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperidin-1-yl)sulfonylazepane, commonly known as MSZ, is a chemical compound that has been widely used in scientific research. It is a potent and selective blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation. MSZ has been shown to be effective in a number of preclinical studies, and it has the potential to be used in the development of new pain medications.
作用機序
MSZ works by binding to the 1-(4-Methylpiperidin-1-yl)sulfonylazepane channel and blocking the flow of ions through the channel. This prevents the transmission of pain signals, which can provide relief from pain. MSZ is a potent blocker of the this compound channel, and it has been shown to be effective in a number of preclinical studies.
Biochemical and Physiological Effects:
MSZ has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators, such as prostaglandins and cytokines, which can contribute to pain and inflammation. MSZ has also been shown to reduce the activity of nociceptors, which are the sensory neurons that transmit pain signals. Additionally, MSZ has been shown to have anti-cancer properties, and it has been investigated as a potential treatment for cancer pain.
実験室実験の利点と制限
One of the main advantages of using MSZ in lab experiments is its potency and selectivity for the 1-(4-Methylpiperidin-1-yl)sulfonylazepane channel. This makes it a valuable tool for studying the role of this channel in pain sensation. Additionally, MSZ has been shown to be effective in a number of preclinical studies, which suggests that it has potential as a therapeutic agent. However, there are some limitations to using MSZ in lab experiments. For example, it is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, MSZ has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on MSZ. One area of interest is the development of new pain medications based on the 1-(4-Methylpiperidin-1-yl)sulfonylazepane channel. MSZ has shown promise as a tool for studying the this compound channel, and it may be possible to develop new drugs that target this channel for the treatment of pain. Another area of interest is the investigation of MSZ as a potential treatment for cancer pain. MSZ has been shown to have anti-cancer properties, and it may be possible to develop new therapies that target both pain and cancer. Finally, further research is needed to better understand the safety and efficacy of MSZ in humans. Clinical trials will be needed to determine whether MSZ is a safe and effective treatment for pain.
合成法
The synthesis of MSZ involves several steps, starting with the reaction of 4-methylpiperidine with chlorosulfonic acid to form 4-methylpiperidin-1-ylsulfonyl chloride. This intermediate is then reacted with azepane to form MSZ. The synthesis of MSZ is a complex process that requires expertise in organic chemistry.
科学的研究の応用
MSZ has been used extensively in scientific research to study the 1-(4-Methylpiperidin-1-yl)sulfonylazepane ion channel. The this compound channel is involved in the transmission of pain signals, and it has been implicated in a number of pain-related conditions, including neuropathic pain, inflammatory pain, and cancer pain. MSZ has been shown to be effective in blocking the this compound channel, which makes it a valuable tool for studying the role of this channel in pain sensation.
特性
IUPAC Name |
1-(4-methylpiperidin-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-12-6-10-14(11-7-12)17(15,16)13-8-4-2-3-5-9-13/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUSTJTZWDZQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)

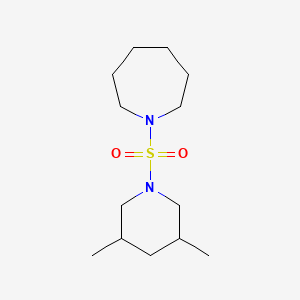
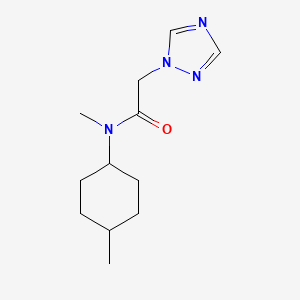
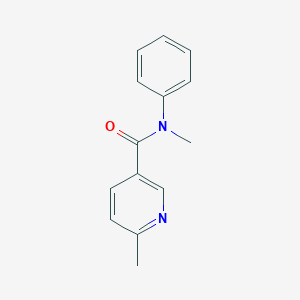
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508875.png)
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
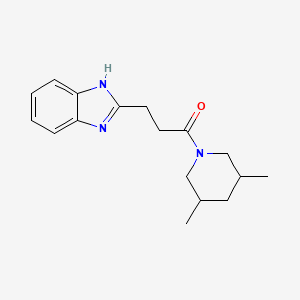
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)

![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)
![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
